molecular formula C14H16N2O2 B15199106 rel-2,2'-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol

rel-2,2'-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol

Cat. No.: B15199106
M. Wt: 244.29 g/mol
InChI Key: MRNPLGLZBUDMRE-OKILXGFUSA-N
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Description

rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol: is a complex organic compound characterized by the presence of two phenol groups and a diaminoethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol typically involves the reaction of 1,2-diaminoethane with phenol derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways.

Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs

Industry: In industrial applications, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow for specific binding and activity modulation.

Comparison with Similar Compounds

  • rel-2,2’-((1R,2S)-Cyclohexane-1,2-diyl)diphenol
  • rel-2,2’-((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)diphenol

Comparison: Compared to similar compounds, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol exhibits unique structural properties that enhance its reactivity and potential applications. The presence of the diaminoethane moiety allows for specific interactions with biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(1R,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14+

InChI Key

MRNPLGLZBUDMRE-OKILXGFUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]([C@H](C2=CC=CC=C2O)N)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O

Origin of Product

United States

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